N-(2,4-DIMETHOXYPHENYL)-2-{[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-(2,4-DIMETHOXYPHENYL)-2-{[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a variety of functional groups, including methoxy, furan, sulfonyl, oxazole, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-{[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the formation of the oxazole ring and the introduction of the sulfonyl group. Common reagents used in these steps include:
Oxidizing agents: to introduce the sulfonyl group.
Cyclization agents: to form the oxazole ring.
Protecting groups: to protect sensitive functional groups during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-2-{[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield 2,4-dimethoxybenzoic acid, while reduction of the sulfonyl group could yield a thioether derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-{[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIMETHOXYPHENYL)-2-{[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE: can be compared with other compounds that have similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O7S2/c1-15-6-9-17(10-7-15)35(28,29)23-24(33-22(26-23)19-5-4-12-32-19)34-14-21(27)25-18-11-8-16(30-2)13-20(18)31-3/h4-13H,14H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWXTMASWOFWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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